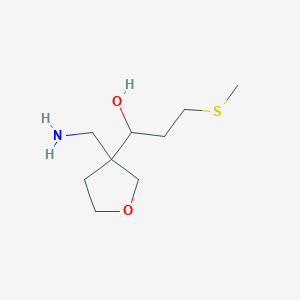
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-3-(methylthio)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-3-(methylthio)propan-1-ol is a useful research compound. Its molecular formula is C9H19NO2S and its molecular weight is 205.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-3-(methylthio)propan-1-ol, also known as a derivative of tetrahydrofuran, is a compound of interest due to its potential biological activities. This article explores the biological activity associated with this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 201.33 g/mol
CAS Number: 165253-31-6
Purity: Typically >97% (GC) .
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluating aminomethyl-substituted analogs demonstrated notable antibacterial activities against various strains, including those resistant to conventional antibiotics .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 1-(3-(Aminomethyl)tetrahydrofuran) | 32 | E. coli |
| 3-(Methylthio)propylamine | 16 | S. aureus |
| Biapenem | 8 | P. aeruginosa |
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed using various assays, including the DPPH radical scavenging method. Results indicate that these compounds can effectively reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
Table 2: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 1-(3-(Aminomethyl)tetrahydrofuran) | 25 | DPPH Assay |
| Ascorbic Acid | 50 | Standard Reference |
Case Study: Antibacterial Properties
A specific case study focused on the antibacterial properties of aminomethyl-substituted tetrahydrofuran derivatives demonstrated that these compounds exhibited activity comparable to established antibiotics such as imipenem and biapenem against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds in treating infections caused by multidrug-resistant organisms .
Research Findings on Antitumor Activity
Recent research has also explored the antitumor activity of similar structural analogs. Compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Table 3: Antitumor Activity Against Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(3-(Aminomethyl)tetrahydrofuran) | 15 | HeLa |
| Oxadiazole Derivative | 20 | HCT-116 |
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxolan-3-yl]-3-methylsulfanylpropan-1-ol |
InChI |
InChI=1S/C9H19NO2S/c1-13-5-2-8(11)9(6-10)3-4-12-7-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
VOSNOLDUHQRURD-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1(CCOC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















